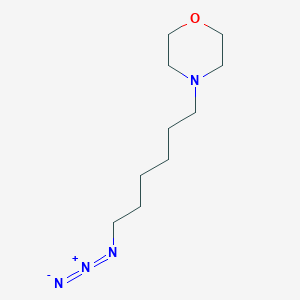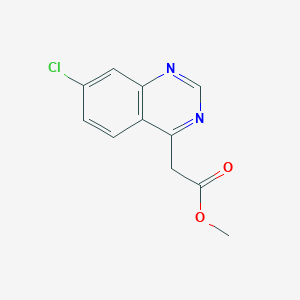
2-Allyl-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-N-ethylbenzamide is an organic compound belonging to the benzamide family Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-N-ethylbenzamide typically involves the reaction of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with N-ethylamine in the presence of a catalyst. The reaction can be enhanced using ultrasonic irradiation and a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. For this compound, the process may include the use of palladium-catalyzed annulation reactions . This method allows for the formation of complex benzamide structures with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-N-ethylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxylamine hydrochloride in the presence of pyridine.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides and oxadiazoles.
Scientific Research Applications
2-Allyl-N-ethylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Allyl-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-ethylbenzamide: Similar structure but without the allyl group.
2-Allylbenzamide: Lacks the ethyl group.
Uniqueness: 2-Allyl-N-ethylbenzamide is unique due to the presence of both allyl and ethyl groups attached to the benzamide core.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-ethyl-2-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-3-7-10-8-5-6-9-11(10)12(14)13-4-2/h3,5-6,8-9H,1,4,7H2,2H3,(H,13,14) |
InChI Key |
HPQUBIKITQGCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)

![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)


![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)

![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)



